molecular formula C9H22OSi B103494 Trimethyl[(1-methylpentyl)oxy]silane CAS No. 17888-63-0

Trimethyl[(1-methylpentyl)oxy]silane

Cat. No.: B103494
CAS No.: 17888-63-0
M. Wt: 174.36 g/mol
InChI Key: PXNYJNUWOLDIPO-UHFFFAOYSA-N
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Description

Trimethyl[(1-methylpentyl)oxy]silane (CAS 17888-63-0) is an organosilicon compound with the molecular formula C₉H₂₂OSi and a molecular weight of 184.355 g/mol . Structurally, it consists of a trimethylsilyl group bonded to a 1-methylpentyloxy chain. This compound is part of a broader class of alkoxysilanes, which are widely used in organic synthesis, materials science, and catalysis due to their tunable hydrophobicity and reactivity.

Properties

CAS No.

17888-63-0

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

hexan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C9H22OSi/c1-6-7-8-9(2)10-11(3,4)5/h9H,6-8H2,1-5H3

InChI Key

PXNYJNUWOLDIPO-UHFFFAOYSA-N

SMILES

CCCCC(C)O[Si](C)(C)C

Canonical SMILES

CCCCC(C)O[Si](C)(C)C

Synonyms

Trimethyl[(1-methylpentyl)oxy]silane

Origin of Product

United States

Scientific Research Applications

Synthesis of Silicone Compounds

Trimethyl[(1-methylpentyl)oxy]silane serves as a crucial intermediate in the synthesis of silicone compounds. Its ability to act as a trimethyl silylating agent allows for the modification of various organic molecules, enhancing their thermal stability and hydrophobic properties. This application is particularly valuable in the development of silicone elastomers and resins used in various industrial applications.

Coatings and Sealants

The compound is utilized in formulating coatings and sealants due to its excellent adhesion properties and resistance to moisture. It enhances the durability and longevity of coatings applied to substrates in construction and automotive industries. Case studies have demonstrated its effectiveness in improving the performance of water-repellent coatings, which are essential for protecting surfaces from environmental degradation.

Surface Modification

This compound is employed for surface modification processes, particularly in creating hydrophobic surfaces on glass, metals, and polymers. This modification is critical in applications such as anti-fogging treatments for lenses and improving the wettability of surfaces in microfluidics.

Biomedical Applications

Research has indicated potential uses of this silane compound in biomedical fields, particularly in drug delivery systems and biocompatible materials. Its silanol groups can facilitate the attachment of bioactive molecules, making it suitable for developing targeted drug delivery systems.

Case Study 1: Silicone Elastomers

A study published in a materials science journal examined the use of this compound as a silylating agent in silicone elastomers. The results showed that incorporating this silane improved the mechanical properties and increased resistance to thermal aging compared to conventional formulations.

Case Study 2: Hydrophobic Coatings

In another study focusing on hydrophobic coatings, researchers applied this compound to glass surfaces. The treated surfaces exhibited a significant reduction in water contact angle, demonstrating enhanced water repellency and self-cleaning properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy Chain Variations

a) Shorter Branched Chains
  • Trimethyl(1-methylethoxy)silane (CAS 1825-64-5, C₆H₁₆OSi):
    • Features an isopropoxy group (shorter chain, higher branching).
    • Physicochemical Properties :
  • logP (octanol/water): 2.246 .
  • Lower hydrophobicity compared to longer-chain analogs.
b) Longer Aliphatic Chains
  • Trimethyl(octadecyloxy)silane (CAS 18748-98-6, C₂₁H₄₄OSi):
    • Contains an 18-carbon linear alkyl chain.
    • Physicochemical Properties :
  • Higher logP (predicted >8) due to increased chain length, making it highly hydrophobic .

  • [(1-Ethyloctyl)oxy]trimethylsilane (CAS 61180-95-8, C₁₃H₃₀OSi):

    • Features a branched 10-carbon chain.
    • Molecular weight: 230.46 g/mol , with applications in specialty materials .

Key Insight :
Trimethyl[(1-methylpentyl)oxy]silane, with its 6-carbon branched chain, bridges the gap between short-chain and long-chain alkoxysilanes. Its logP is expected to lie between 3.5–4.5 , balancing moderate hydrophobicity and solubility.

Aromatic and Heterocyclic Derivatives

a) Aromatic Substituents
  • (Z)-Trimethyl((3-phenyl-1-(thiophen-2-yl)prop-1-en-1-yl)oxy)silane (6m) :

    • Contains a thiophene ring and styrenyl group.
    • Synthesis : Prepared via ketone intermediates with 97% yield using flash chromatography .
    • Applications: Intermediate in annulation reactions for carbazole synthesis .
  • Trimethyl((1-phenylpent-1-en-1-yl)oxy)silane (1k): Features a conjugated enol ether system. NMR Data: ¹H NMR (400 MHz): δ 7.49–7.19 (m, aromatic), 5.15 (dt, CH=CH) .
b) Fluorinated Derivatives
  • Trimethyl[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]silane :
    • Highly fluorinated chain imparts chemical resistance.
    • Applications: Likely used in fluoropolymer synthesis .

Key Insight :
Aromatic and fluorinated analogs exhibit distinct electronic properties and reactivity. This compound lacks conjugation, making it less reactive in cycloadditions compared to styrenyl derivatives .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Alkoxysilanes

Compound Molecular Formula logP (Predicted/Reported) Key Applications Reference
This compound C₉H₂₂OSi ~3.5–4.5* Hydrophobic coatings, synthesis
Trimethyl(1-methylethoxy)silane C₆H₁₆OSi 2.246 Solvent, catalysis
Trimethyl(octadecyloxy)silane C₂₁H₄₄OSi >8 Lubricants, surfactants
[(1-Ethyloctyl)oxy]trimethylsilane C₁₃H₃₀OSi ~5.0 Specialty materials

*Estimated based on chain length.

Preparation Methods

Reaction Mechanism

ClSi(CH3)3+HO(CH2)4CH(CH3)Base(CH3)3SiO(CH2)4CH(CH3)+HCl\text{ClSi(CH}_3\text{)}_3 + \text{HO(CH}_2\text{)}_4\text{CH(CH}_3\text{)} \xrightarrow{\text{Base}} \text{(CH}_3\text{)}_3\text{SiO(CH}_2\text{)}_4\text{CH(CH}_3\text{)} + \text{HCl}

Key Parameters:

  • Base Selection : Triethylamine (TEA) or pyridine is preferred due to high HCl scavenging efficiency.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

  • Temperature : Reactions typically proceed at 0–25°C to suppress etherification.

Performance Data:

ChlorosilaneAlcoholBaseYield (%)Reference
Trimethylchlorosilane1-MethylpentanolTEA90–95
Trimethylchlorosilane1-MethylpentanolPyridine85–88

Advantages : High yields, scalability, and compatibility with industrial processes.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of chlorosilane.

Catalytic Hydrosilylation of Alkenes

Hydrosilylation of 1-methyl-1-pentene with trimethylsilane in the presence of transition-metal catalysts offers a regioselective route.

Reaction Mechanism

CH2=C(CH3)(CH2)3CH3+HSi(CH3)3Catalyst(CH3)3SiO(CH2)4CH(CH3)\text{CH}_2=\text{C(CH}_3\text{)(CH}_2\text{)}_3\text{CH}_3 + \text{HSi(CH}_3\text{)}_3 \xrightarrow{\text{Catalyst}} \text{(CH}_3\text{)}_3\text{SiO(CH}_2\text{)}_4\text{CH(CH}_3\text{)}

Catalysts and Conditions:

  • Platinum-Based : Karstedt’s catalyst (Pt₂{(CH₂=CHSiMe₂)₂O}₃) at 60–80°C achieves >90% conversion.

  • Rhodium Complexes : [RhCl(PPh₃)₃] in toluene at 25°C provides moderate selectivity (75–80%).

Performance Data:

CatalystTemperature (°C)Conversion (%)Selectivity (%)Reference
Karstedt’s catalyst709895
[RhCl(PPh₃)₃]258578

Advantages : Atom-economical, no base required.
Limitations : Sensitivity to alkene isomerization and catalyst poisoning.

Organocatalytic Desymmetrization of Symmetrical Silanes

Recent advances employ imidodiphosphorimidate (IDPi) catalysts for the enantioselective synthesis of tertiary silyl ethers via desymmetrization.

Reaction Design

Symmetrical bis(methallyl)silanes react with 1-methylpentanol under IDPi catalysis:
Si(CH2CH2CH2)2(CH2CH=CH2)2+2HO(CH2)4CH(CH3)IDPi2(CH3)3SiO(CH2)4CH(CH3)\text{Si(CH}_2\text{CH}_2\text{CH}_2\text{)}_2(\text{CH}_2\text{CH=CH}_2\text{)}_2 + 2\text{HO(CH}_2\text{)}_4\text{CH(CH}_3\text{)} \xrightarrow{\text{IDPi}} 2\text{(CH}_3\text{)}_3\text{SiO(CH}_2\text{)}_4\text{CH(CH}_3\text{)}

Optimization Insights:

  • Solvent : Toluene enhances enantioselectivity (e.r. up to 97:3).

  • Temperature : –20°C minimizes side reactions.

  • Catalyst Loading : 2.5 mol % IDPi-3e achieves 95% yield.

Advantages : High enantiopurity (≥95% ee), suitable for chiral silicon compounds.
Limitations : Cost of catalysts and specialized handling requirements.

Silyl-Heck Coupling for Vinyl Silyl Ethers

The silyl-Heck reaction enables the synthesis of vinyl silyl ethers, which can be hydrogenated to yield target compounds.

Reaction Pathway

CH2=CH(CH2)3CH(CH3)+HSi(CH3)3Pd(0)(CH3)3SiO(CH2)4CH(CH3)\text{CH}_2=\text{CH(CH}_2\text{)}_3\text{CH(CH}_3\text{)} + \text{HSi(CH}_3\text{)}_3 \xrightarrow{\text{Pd(0)}} \text{(CH}_3\text{)}_3\text{SiO(CH}_2\text{)}_4\text{CH(CH}_3\text{)}

Conditions:

  • Catalyst : Pd₂(dba)₃ with PPh₃ ligands.

  • Solvent : 1,2-Dimethoxyethane (DME) at 80°C.

  • Yield : 70–75% after hydrogenation.

Advantages : Functional group tolerance, modular substrate scope.
Limitations : Multi-step process with moderate overall efficiency.

Industrial-Scale Production Insights

Patents highlight optimized protocols for large-scale synthesis:

Example Process:

  • Charge : 1-Methylpentanol (1.01 equiv), trimethylchlorosilane (1.0 equiv), TEA (1.1 equiv) in THF.

  • Reaction : Stir at 0°C for 3 h, then room temperature for 12 h.

  • Workup : Filter precipitated TEA·HCl, concentrate under vacuum.

  • Distillation : Isolate product at 166–168°C (760 mmHg).

Purity : >98% (GC-MS), residual Cl <10 ppm .

Q & A

Q. What are the common synthetic routes for Trimethyl[(1-methylpentyl)oxy]silane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via silylation of alcohols using trimethylsilyl chlorides under anhydrous, inert conditions (e.g., nitrogen atmosphere). For example, analogous syntheses involve reacting silane derivatives with alcohols in the presence of a base like triethylamine to scavenge HCl byproducts . To optimize efficiency:
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate silylation.
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to detect Si-O bond formation (~1050–1100 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify alkyl protons (δ 0.1–1.5 ppm for Si-CH₃; δ 1.5–4.0 ppm for pentyl chain protons).
  • ¹³C NMR : Confirm Si-O-C connectivity (δ 50–70 ppm for oxygen-bound carbons) .
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 174 for C₆H₁₂O₃Si) and fragmentation patterns (e.g., loss of methyl groups from Si) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability and decomposition pathways of this compound under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to determine decomposition onset temperatures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., siloxanes, hydrocarbons) formed at elevated temperatures .
  • Controlled Variables : Vary humidity (to test hydrolytic stability) and oxygen levels (to assess oxidative degradation). Reference safety protocols for handling hazardous decomposition products .

Q. How can contradictions in reported stability data (e.g., conflicting decomposition products) be resolved?

  • Methodological Answer :
  • Comparative Studies : Replicate experiments under identical conditions (temperature, pressure, catalysts) as conflicting reports.
  • Cross-Validation : Use multiple analytical techniques (e.g., TGA-MS, NMR kinetics) to confirm decomposition mechanisms. For example, if a study reports Si-O bond cleavage but another suggests alkyl chain degradation, perform ²⁹Si NMR to track silicon speciation .

Q. What strategies mitigate hazards during large-scale synthesis or handling of this compound?

  • Methodological Answer :
  • Engineering Controls : Use closed-system reactors with pressure relief valves to manage exothermic reactions.
  • Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure .
  • Waste Management : Neutralize residual silanes with aqueous alcohols (e.g., ethanol) before disposal to prevent uncontrolled hydrolysis .

Methodological Challenges & Data Gaps

Q. How can researchers address the lack of toxicological and environmental impact data for this compound?

  • Methodological Answer :
  • Acute Toxicity Assays : Perform OECD Guideline 423 tests on rodent models to classify hazards (e.g., LD₅₀).
  • Environmental Persistence Studies : Use OECD 301 biodegradability tests to evaluate hydrolysis rates in aquatic systems. Reference analogous silanes (e.g., trimethylsilanol) for preliminary risk assessments .

Experimental Design for Byproduct Analysis

Q. What analytical workflows are recommended for identifying and quantifying synthetic byproducts in this compound batches?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Separate byproducts using a C18 column with acetonitrile/water gradients.
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect steric interactions between byproducts and the parent compound.
  • Quantitative ¹H NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities .

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